molecular formula C6H4BrF2N B1291456 6-Bromo-2,3-difluoroaniline CAS No. 887579-74-0

6-Bromo-2,3-difluoroaniline

Cat. No.: B1291456
CAS No.: 887579-74-0
M. Wt: 208 g/mol
InChI Key: JNGHCYWHCPSWFW-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms.

Preparation Methods

The synthesis of 6-Bromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,3-difluoroaniline with bromine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

6-Bromo-2,3-difluoroaniline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2,3-difluoroaniline is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with these targets. This interaction can modulate biological pathways, leading to various physiological effects .

Properties

IUPAC Name

6-bromo-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHCYWHCPSWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305065
Record name 6-Bromo-2,3-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-74-0
Record name 6-Bromo-2,3-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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